2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone
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Overview
Description
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C16H11ClN2O2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronaphthoquinone and 3-pyridinylmethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as a base (e.g., sodium hydroxide), may be used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of 3-pyridinylmethylamine attacks the chloro-substituted carbon of 2-chloronaphthoquinone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone involves its interaction with specific molecular targets within cells. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular metabolism.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress by generating ROS, leading to cell damage and apoptosis.
DNA Intercalation: Intercalating into DNA strands, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone can be compared with other similar compounds, such as:
2-Chloro-1,4-naphthoquinone: Lacks the pyridinylmethylamino group, resulting in different chemical and biological properties.
3-Amino-2-chloronaphthoquinone: Contains an amino group instead of the pyridinylmethylamino group, leading to variations in reactivity and applications.
2-Chloro-3-(methylamino)naphthoquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₁₆H₁₁ClN₂O₂
- Molecular Weight : 298.72 g/mol
- CAS Number : 866153-91-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. Its structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially inducing cytotoxic effects in cancer cells.
Antimicrobial Activity
Recent studies have indicated that compounds related to naphthoquinones exhibit significant antimicrobial properties. For example, derivatives of naphthoquinones have shown activity against various bacterial strains, including resistant strains. The compound's structure suggests that it may inhibit bacterial growth through mechanisms similar to those observed in other naphthoquinone derivatives.
Table 1: Antimicrobial Activity of Naphthoquinone Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 50 µg/mL |
Compound B | S. aureus | 25 µg/mL |
This compound | TBD | TBD |
Anticancer Activity
Research has shown that naphthoquinone derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focus of investigation.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of naphthoquinone derivatives, it was found that certain compounds led to significant reductions in cell viability in HepG2 (human liver cancer) and Vero (African green monkey kidney) cell lines.
- Key Findings :
- IC50 values were determined for several derivatives, with some exhibiting submicromolar activity.
- The selectivity index for these compounds suggested a favorable therapeutic window.
In Vivo Studies
In vivo studies using murine models have demonstrated the efficacy of certain naphthoquinone derivatives against induced tumors and infections. These studies are crucial for understanding the pharmacokinetics and dynamics of the compound.
Table 2: In Vivo Efficacy Data
Study Type | Model | Result |
---|---|---|
Tumor Induction | Murine Xenograft | Significant tumor reduction |
Infection Model | P. berghei Infection | Reduced parasitemia |
Properties
IUPAC Name |
2-chloro-3-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-4-3-7-18-8-10)16(21)12-6-2-1-5-11(12)15(13)20/h1-8,19H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXDNERBBRUWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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